molecular formula C17H24ClFN2O2 B2368195 tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate CAS No. 1286273-99-1

tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate

Cat. No.: B2368195
CAS No.: 1286273-99-1
M. Wt: 342.84
InChI Key: WZWLJRWWHKZBSG-UHFFFAOYSA-N
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Description

tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C18H28ClFN2O2. It is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl carbamate group and a 2-chloro-4-fluorobenzyl moiety.

Preparation Methods

The synthesis of tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the tert-butyl carbamate group: This step involves the reaction of the piperidine intermediate with tert-butyl chloroformate in the presence of a base.

    Attachment of the 2-chloro-4-fluorobenzyl group: This final step involves the nucleophilic substitution reaction of the piperidine intermediate with 2-chloro-4-fluorobenzyl chloride

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a component in various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:

    tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate: Lacks the chlorine atom, which may influence its chemical properties and applications.

    tert-Butyl 1-(2-chloro-4-methylbenzyl)piperidin-4-ylcarbamate: Contains a methyl group instead of a fluorine atom, leading to different chemical and biological properties .

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

tert-butyl N-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)20-14-6-8-21(9-7-14)11-12-4-5-13(19)10-15(12)18/h4-5,10,14H,6-9,11H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWLJRWWHKZBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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